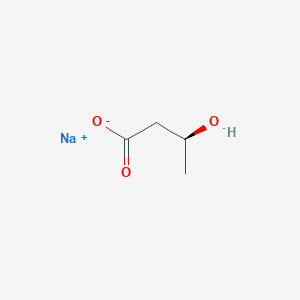

Sodium (S)-3-hydroxybutanoate

描述

卡索匹坦甲磺酸盐: 是一种神经激肽 1 受体拮抗剂,已被研究用于预防化疗引起的恶心和呕吐。 它最初由葛兰素史克公司开发,并在临床试验中显示出在减少接受高度致吐化疗的患者的恶心和呕吐方面的有效性 .

准备方法

合成路线和反应条件: : 卡索匹坦甲磺酸盐的合成涉及多个步骤,包括哌啶环的形成以及各种官能团的引入。主要步骤包括:

- 哌啶环的形成。

- 三氟甲基的引入。

- 哌啶衍生物与合适的苯基偶联。

- 甲磺酸盐的形成。

工业生产方法: : 卡索匹坦甲磺酸盐的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高产率反应、高效的纯化方法和严格的质量控制措施,以确保最终产品的稳定性和纯度 .

化学反应分析

反应类型: : 卡索匹坦甲磺酸盐会发生各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化形成各种氧化衍生物。

还原: 还原反应可用于修饰分子上的官能团。

取代: 取代反应很常见,其中可以引入或取代不同的官能团。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用氢化铝锂和硼氢化钠等还原剂。

取代: 各种卤化剂和亲核试剂用于取代反应。

主要产物: : 从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可能产生羟基化衍生物,而取代反应可以引入新的官能团 .

科学研究应用

Use in Inborn Errors of Metabolism

Sodium (S)-3-hydroxybutanoate has shown promise in treating metabolic disorders, particularly those involving deficiencies in fatty acid oxidation. A study documented its use in patients with multiple acyl-CoA dehydrogenase deficiency (MADD) who experienced acute neurological and cardiac complications. The administration of sodium DL-3-hydroxybutyrate led to rapid recovery in these cases, suggesting its potential as an adjunct therapy for managing severe metabolic decompensation .

| Case Study | Condition | Outcome |

|---|---|---|

| Case 1 | Carnitine-acyl-carnitine translocase deficiency | Rapid recovery with sodium DL-3-hydroxybutyrate |

| Case 2 | 3-Hydroxyl, 3-methyl-glutaryl CoA lyase deficiency | Sustained recovery post-treatment |

| Case 3 | Carnitine palmitoyl transferase II deficiency | Improvement noted after sodium DL-3-hydroxybutyrate therapy |

Ketogenic Diet Support

The compound is also explored for its role in ketogenic diets, where it serves as a ketone body that can provide an alternative energy source during periods of low carbohydrate intake. Research indicates that this compound supplementation can elevate blood ketone levels, which may be beneficial for individuals with metabolic disorders or those seeking weight management through ketogenic diets .

Cardiovascular Health

Recent studies have investigated the cardiovascular effects of this compound. It has been observed to have favorable hemodynamic effects in patients with heart failure and reduced ejection fraction. The compound appears to improve cardiac function by enhancing myocardial energy metabolism and reducing oxidative stress .

| Study Focus | Findings |

|---|---|

| Hemodynamic effects in heart failure patients | Improvement in cardiac output and reduced heart rate |

| Energy metabolism enhancement | Increased utilization of ketone bodies by the myocardium |

Cellular Stress and Therapeutic Applications

This compound has been identified as a protective agent during cellular stress conditions such as extensive burns, hemorrhagic shock, hypoxia, and ischemia. Its ability to serve as a signaling molecule and energy substrate makes it a candidate for therapeutic interventions aimed at reducing cellular damage during acute stress events .

作用机制

卡索匹坦甲磺酸盐通过拮抗神经激肽 1 受体发挥作用,该受体参与呕吐反应。通过阻断该受体,卡索匹坦甲磺酸盐阻止了物质 P(一种引发恶心和呕吐的神经肽)的结合。 这种机制使其有效地减少化疗引起的恶心和呕吐 .

相似化合物的比较

类似化合物

阿普立干: 另一种用于预防化疗引起的恶心和呕吐的神经激肽 1 受体拮抗剂。

磷酸阿普立干: 阿普立干的前药,具有类似的应用。

罗拉匹坦: 一种长效神经激肽 1 受体拮抗剂。

独特性: : 卡索匹坦甲磺酸盐在特定的结合亲和力和药代动力学特征方面是独一无二的,这可能在功效和作用持续时间方面提供优于其他神经激肽 1 受体拮抗剂的优势 .

生物活性

Sodium (S)-3-hydroxybutanoate, commonly referred to as sodium 3-hydroxybutyrate, is a significant metabolite involved in various biological processes. This article explores its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.

Overview of this compound

Sodium 3-hydroxybutyrate is a salt form of 3-hydroxybutyric acid, a key intermediate in the metabolism of fatty acids and classified as a ketone body. It plays a crucial role in energy production, particularly during periods of low glucose availability. The compound is produced in the liver during fatty acid oxidation and can serve as an alternative energy source for various tissues, including the brain and muscles.

Target Receptors

Sodium 3-hydroxybutyrate acts primarily through two G-protein-coupled receptors:

- Hydroxycarboxylic Acid Receptor 2 (HCAR2) : Activation of HCAR2 leads to reduced lipolysis in adipocytes, influencing metabolic pathways related to ketone body metabolism.

- Free Fatty Acid Receptor 3 (FFAR3) : This receptor is involved in regulating glucose homeostasis and inflammation, highlighting the compound's role in metabolic regulation .

Biochemical Pathways

The compound influences several biochemical pathways:

- Energy Metabolism : It serves as an alternative energy substrate in conditions such as fasting or carbohydrate restriction.

- Gene Expression : Sodium 3-hydroxybutyrate affects gene expression related to oxidative stress resistance and metabolic regulation by inhibiting histone deacetylases (HDACs), which alters histone acetylation and transcriptional activity .

- Antioxidant Activity : The compound exhibits antioxidant properties by reducing reactive oxygen species (ROS) and promoting cellular redox homeostasis .

Pharmacokinetics

The pharmacokinetics of sodium 3-hydroxybutyrate are characterized by nonlinear absorption and metabolism. After administration, it is rapidly absorbed and distributed, with renal elimination being a significant pathway for its excretion. Studies indicate that its levels can significantly influence metabolic parameters such as blood glucose and lipid profiles .

Clinical Applications

- Metabolic Disorders : Sodium 3-hydroxybutyrate has been utilized in treating various metabolic disorders, particularly in patients with multiple acyl-CoA dehydrogenase deficiency (MADD). In case studies, patients experiencing acute neurological and cardiac compromise showed rapid recovery after treatment with sodium DL-3-hydroxybutyrate, demonstrating its potential as a therapeutic agent in critical care settings .

- Obesity and Weight Management : Research has shown that administration of sodium 3-hydroxybutyrate can lead to reduced body weight gain and adipocyte size in animal models. This suggests its potential role in obesity management by promoting lipolysis and altering fat metabolism .

Summary of Findings from Recent Studies

常见问题

Q. Basic: What are the recommended methods for synthesizing Sodium (S)-3-hydroxybutanoate with high enantiomeric purity?

Answer:

Synthesis of enantiomerically pure this compound can be achieved via enzymatic catalysis using dehydrogenases or ketoreductases with strict stereoselectivity. For example, hydroxyacid-oxoacid transhydrogenase (EC 1.1.99.24) catalyzes the reduction of ketones to (S)-3-hydroxybutanoate . Post-synthesis purification via chiral chromatography (e.g., HPLC with chiral stationary phases) ensures enantiomeric purity. Researchers should validate stereochemical integrity using polarimetry or NMR with chiral shift reagents .

Q. Basic: How should this compound be stored to maintain stability?

Answer:

The compound is hygroscopic and prone to oxidation. Store at 2–8°C in airtight containers under inert gas (e.g., argon). Desiccants like silica gel should be included to mitigate moisture absorption. Stability tests under varying pH and temperature conditions are recommended for long-term storage protocols .

Q. Advanced: What enzymatic pathways utilize this compound, and how can its role be studied in vitro?

Answer:

Hydroxyacid-oxoacid transhydrogenase (EC 1.1.99.24) catalyzes the reversible reaction between (S)-3-hydroxybutanoate and 2-oxoglutarate, producing acetoacetate and (R)-2-hydroxyglutarate . To study this pathway, researchers can use isotopic labeling (e.g., ¹³C or ²H) to track metabolic flux. Coupled assays with NAD+/NADH detection or mass spectrometry can quantify reaction kinetics and substrate specificity .

Q. Advanced: How can researchers resolve contradictions in reported biological activities of this compound?

Answer:

Discrepancies may arise from differences in stereochemical purity, experimental conditions (e.g., pH, cofactors), or cell-type-specific metabolism. To address this:

- Validate enantiomeric purity via chiral HPLC or circular dichroism .

- Replicate studies under standardized conditions (e.g., buffer composition, temperature).

- Use genetic knockout models to isolate specific metabolic pathways .

Q. Basic: What analytical techniques are optimal for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR can confirm the structure and detect impurities. Key signals include the hydroxyl proton (δ 4.1–4.3 ppm) and carboxylate carbon (δ 175–180 ppm) .

- Chiral HPLC: Separates enantiomers using columns like Chiralpak AD-H or OD-H.

- Mass Spectrometry (MS): High-resolution MS (e.g., ESI-TOF) verifies molecular weight (127.033 g/mol for C₄H₇NaO₃) .

Q. Advanced: What are the implications of stereochemistry in the pharmacokinetics of this compound?

Answer:

The (S)-enantiomer is metabolized faster in hepatic pathways compared to the (R)-form due to enzyme stereoselectivity (e.g., short-chain dehydrogenases). Pharmacokinetic studies should use enantiomer-specific assays (e.g., LC-MS/MS with chiral columns) to distinguish between isomers. In vivo studies in model organisms must control for diet-induced β-hydroxybutyrate fluctuations, which can confound results .

Q. Basic: What safety protocols are essential when handling this compound?

Answer:

- Use PPE: Nitrile gloves, lab coat, and safety goggles.

- Avoid inhalation; work in a fume hood if handling powders.

- Emergency measures: For skin contact, rinse with water for 15 minutes; consult safety data sheets (SDS) for spill management .

Q. Advanced: How does this compound interact with cellular signaling pathways?

Answer:

The compound acts as a histone deacetylase (HDAC) inhibitor, modulating gene expression. Researchers can study this by:

- Measuring HDAC activity in cell lysates using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC).

- Profiling acetylation markers (e.g., H3K9ac) via Western blot or ChIP-seq.

- Comparing effects with known HDAC inhibitors like sodium butyrate .

Q. Basic: What are the solubility properties of this compound in common laboratory solvents?

Answer:

Highly soluble in water (>100 mg/mL at 25°C), moderately soluble in methanol, and insoluble in nonpolar solvents (e.g., hexane). Solubility tests should be conducted at physiological pH (7.4) for cell culture applications .

Q. Advanced: What experimental designs are optimal for studying this compound in metabolic flux analysis?

Answer:

- Use ¹³C-labeled this compound in tracer studies to map carbon incorporation into TCA cycle intermediates.

- Combine with GC-MS or NMR metabolomics to quantify isotopic enrichment.

- Control for endogenous β-hydroxybutyrate levels by using fasting models or cell cultures in ketone-free media .

属性

IUPAC Name |

sodium;(3S)-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPUSGBJDWCHKC-DFWYDOINSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。